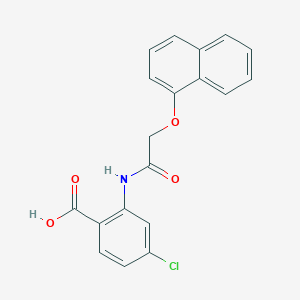
Trpm4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpm4-IN-2 is a potent inhibitor of the transient receptor potential melastatin 4 (TRPM4) channel, which is a calcium-activated non-selective cation channel. This compound has shown significant potential in the research of various diseases, including prostate cancer and colorectal cancer .
Preparation Methods
The synthesis of Trpm4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Chemical Reactions Analysis
Trpm4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trpm4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM4 channel and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the TRPM4 channel, including its role in calcium homeostasis and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in diseases such as prostate cancer, colorectal cancer, and cardiac arrhythmias.
Industry: Used in the development of new drugs targeting the TRPM4 channel
Mechanism of Action
Trpm4-IN-2 exerts its effects by inhibiting the TRPM4 channel, which is a calcium-activated non-selective cation channel. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as proliferation, migration, and cell cycle regulation. The molecular targets and pathways involved include the modulation of calcium signaling and interaction with other proteins involved in cellular signaling .
Comparison with Similar Compounds
Trpm4-IN-2 is unique in its high potency and selectivity for the TRPM4 channel. Similar compounds include:
9-Phenanthrol: Another TRPM4 inhibitor, but with different potency and selectivity profiles.
Aryloxyacyl-anthranilic acid compounds (CBA and NBA): These compounds also inhibit TRPM4 but have species-specific effects and different efficacy profiles compared to this compound
This compound stands out due to its effectiveness in inhibiting TRPM4 in both human and mouse models, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14ClNO4 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H14ClNO4/c20-13-8-9-15(19(23)24)16(10-13)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |
InChI Key |
OKFVCWAYHJMQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


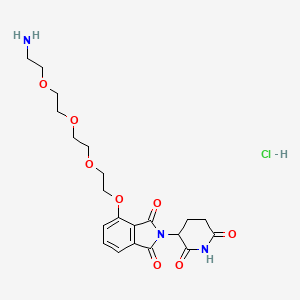


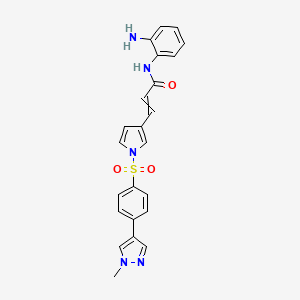


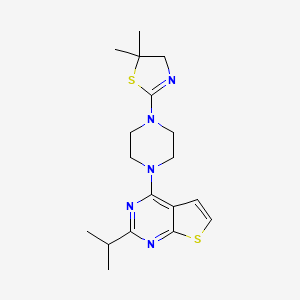
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
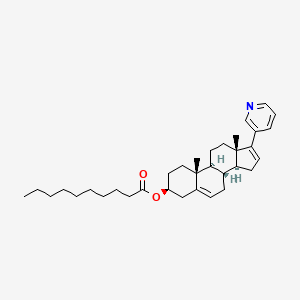
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)

![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
